4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazinone-sulfonamide hybrid compound characterized by dual ethoxy-substituted aromatic systems. The core structure includes a pyridazinone ring (6-oxopyridazin-1(6H)-yl) linked via an ethyl chain to a benzenesulfonamide moiety. Both the sulfonamide-attached benzene ring and the pyridazinone ring are substituted with ethoxy groups at the para position.
The synthesis of analogous compounds typically involves nucleophilic substitution or coupling reactions. For instance, benzyloxy pyridazine derivatives (e.g., compounds 5a-c in ) are synthesized via benzyl bromide alkylation of a pyridazinone intermediate under basic conditions (K₂CO₃/DMF).
Properties
IUPAC Name |
4-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-3-29-18-7-5-17(6-8-18)21-13-14-22(26)25(24-21)16-15-23-31(27,28)20-11-9-19(10-12-20)30-4-2/h5-14,23H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXUXSBYRDTHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core linked to a pyridazinone moiety, which is known for diverse biological activities. The molecular formula is with a molecular weight of approximately 357.41 g/mol. Its structure allows for potential interactions with various biological targets, influencing its pharmacological profile.
The mechanism of action of 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide likely involves the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are crucial in disease processes.
- Antiproliferative Effects : Research indicates that similar compounds exhibit antiproliferative activity against cancer cells, suggesting potential therapeutic applications in oncology.
Biological Activity
Research studies have demonstrated that 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | 0.58 | Inhibition of mitochondrial function |
| UM16 | 0.31 | Induction of apoptosis |
| BxPC-3 | 1.0 | Cell cycle arrest |
Case Studies
- In Vitro Studies : A study demonstrated that the compound significantly reduced ATP production in pancreatic cancer cells when glucose was replaced with galactose, indicating reliance on oxidative phosphorylation (OXPHOS) for energy metabolism .
- In Vivo Efficacy : In a murine model of pancreatic cancer, treatment with the compound resulted in substantial tumor reduction compared to control groups, showcasing its potential as an effective therapeutic agent .
- Structure-Activity Relationship (SAR) : The optimization of structural components has revealed that modifications to the sulfonamide group enhance potency and selectivity against specific cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural uniqueness lies in its dual ethoxy substitution and ethyl linker. Below is a comparative analysis with structurally related sulfonamide-pyridazinone hybrids:
Key Observations:
Substituent Effects on Physicochemical Properties: The target compound’s ethoxy groups likely enhance lipophilicity compared to the nitrobenzyloxy group in 5b, which introduces polar nitro functionality. Ethoxy substituents may also improve metabolic stability relative to benzyloxy groups (as in 5a), which are prone to oxidative cleavage.
Spectral Signatures: The absence of nitro-group-associated peaks (e.g., ¹³C NMR δ ~147 in 5b) in the target compound’s spectrum distinguishes it from nitro-substituted analogs. Ethoxy protons are expected to resonate as triplets (δ ~1.3–1.4 for CH₃, δ ~4.0–4.1 for CH₂). IR spectra of antipyrine hybrids show distinct C=O stretches (1664–1681 cm⁻¹), whereas the target compound’s carbonyl (pyridazinone C=O) would appear near 1650–1670 cm⁻¹.
Synthetic Accessibility: The target compound’s synthesis may face challenges in regioselective ethoxy introduction, unlike benzyloxy derivatives (5a-c), where benzyl bromides facilitate straightforward alkylation. Antipyrine hybrids require multistep coupling of pyridazinone with antipyrine via amide bonds, a more complex route than the target compound’s likely single-step alkylation.
The ethoxy groups may modulate selectivity compared to nitro or benzyloxy substituents. Benzothiazole derivatives (10a-f) exhibit antiviral activity, suggesting that the target compound’s ethoxy groups could be optimized for similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
